Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br
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Overview
Description
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is a compound primarily used as a drug-linker conjugate for antibody-drug conjugates (ADCs). It is utilized in the synthesis of anti-CD40 antibody agent conjugates, which are significant in targeted cancer therapies . The compound has a molecular weight of 948.74 and a chemical formula of C43H49BrF2N3O12P .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br involves multiple steps, including the preparation of the drug-linker conjugate. The compound is synthesized by reacting specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents like DMSO and specific catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The compound is stored at -20°C under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like DMSO, catalysts, and specific acids or bases to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically intermediates used in further synthesis steps or the final drug-linker conjugate used in ADCs .
Scientific Research Applications
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and drug development.
Biology: Employed in the study of glucocorticoid receptor pathways and their effects on cellular processes.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Utilized in the large-scale production of ADCs for pharmaceutical applications
Mechanism of Action
The compound exerts its effects by binding to the glucocorticoid receptor, leading to the activation of specific signaling pathways. This binding induces a conformational change in the receptor, triggering downstream effects that modulate gene expression and cellular responses. The molecular targets include various proteins and enzymes involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate (2,6-difluoro) Ala-Ala-Br: Another drug-linker conjugate used in ADCs.
Glucocorticoid receptor agonist-1 Ala-Ala-Mal: Used in the synthesis of ADCs with different antibody targets.
Uniqueness
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is unique due to its specific application in anti-CD40 antibody agent conjugates, making it highly valuable in targeted cancer therapies .
Properties
Molecular Formula |
C43H49BrF2N3O12P |
---|---|
Molecular Weight |
948.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-[[3-[[(2S)-2-[[(2S)-2-[(2-bromoacetyl)amino]propanoyl]amino]propanoyl]amino]phenyl]methyl]phenyl]-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C43H49BrF2N3O12P/c1-22(47-36(53)20-44)37(54)48-23(2)38(55)49-27-7-5-6-25(15-27)14-24-8-10-26(11-9-24)39-60-35-18-29-30-17-32(45)31-16-28(50)12-13-40(31,3)42(30,46)33(51)19-41(29,4)43(35,61-39)34(52)21-59-62(56,57)58/h5-13,15-16,22-23,29-30,32-33,35,39,51H,14,17-21H2,1-4H3,(H,47,53)(H,48,54)(H,49,55)(H2,56,57,58)/t22-,23-,29-,30-,32-,33-,35+,39+,40-,41-,42-,43+/m0/s1 |
InChI Key |
LTEKXXMNHUVHKP-XXDIGLPESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr |
Origin of Product |
United States |
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